![molecular formula C17H12FN5 B2917717 N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393785-41-6](/img/structure/B2917717.png)
N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .
Applications De Recherche Scientifique
Pyrazolo[3,4-d]pyrimidines in Tuberculosis Treatment
Pyrazolo[3,4-d]pyrimidines, including N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have demonstrated significant potential in the treatment of Mycobacterium tuberculosis (M.tb). A study by Sutherland et al. (2022) in Pharmaceuticals identified that the most effective analogues of these compounds contained a 3-(4-fluoro)phenyl group, which exhibited potent in vitro M.tb growth inhibition and good stability, highlighting their potential as M.tb inhibitors (Sutherland et al., 2022).
Antimicrobial and Antibacterial Properties
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives possess significant antimicrobial and antibacterial properties. A study by Rahmouni et al. (2014) in the Turkish Journal of Chemistry synthesized 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines and demonstrated their significant antibacterial activity (Rahmouni et al., 2014). Beyzaei et al. (2017) in the Journal of Molecular Structure synthesized novel 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines, which showed moderate to good antibacterial effects, further emphasizing the antimicrobial potential of these compounds (Beyzaei et al., 2017).
Potential in Cancer Treatment
Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have also been evaluated for their potential in cancer treatment. Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, revealing significant inhibitory activity (Abdellatif et al., 2014). Another study by Rahmouni et al. (2016) in Bioorganic Chemistry synthesized novel pyrazolopyrimidines derivatives, exhibiting cytotoxic activity against cancer cell lines and 5-lipoxygenase inhibition (Rahmouni et al., 2016).
Acetylcholinesterase and Carbonic Anhydrase Inhibition
Aydin et al. (2021) in Archiv der Pharmazie synthesized N-alkylated pyrazolo[3,4‐d]pyrimidine analogs and evaluated their inhibition properties on acetylcholinesterase (AChE) and human carbonic anhydrase (hCA). They found significant inhibition, indicating potential applications in related therapeutic areas (Aydin et al., 2021).
Herbicidal Activity
Luo et al. (2017) in Phosphorus, Sulfur, and Silicon and the Related Elements discovered that certain pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives showed good inhibition activities against certain plants, suggesting potential use in herbicide development (Luo et al., 2017).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5/c18-12-6-8-13(9-7-12)22-16-15-10-21-23(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHLPJIKXHATSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

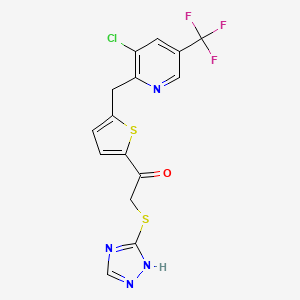
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2917636.png)

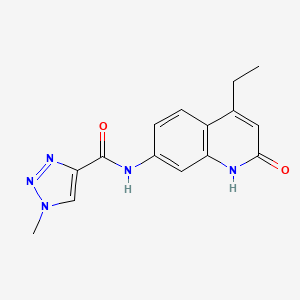
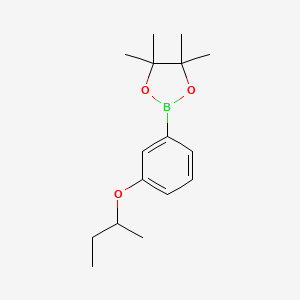

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2917643.png)
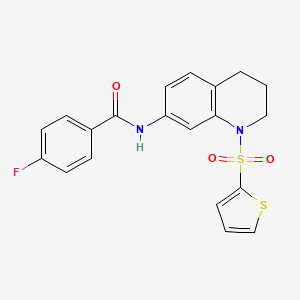
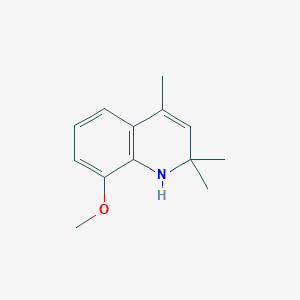
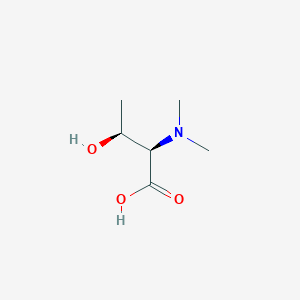
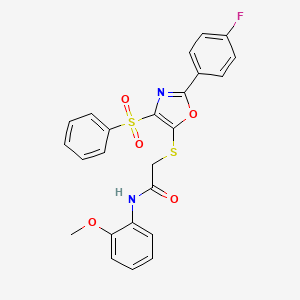
![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917652.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2917656.png)
